Technical Guide: 4-Keto 9-cis Retinoic Acid Methyl Ester — Mechanism of Action
Technical Guide: 4-Keto 9-cis Retinoic Acid Methyl Ester — Mechanism of Action
[1]
Executive Summary
4-Keto 9-cis Retinoic Acid Methyl Ester (CAS: 163955-59-7) is a synthetic retinoid derivative primarily utilized as a high-purity reference standard and a lipophilic prodrug tool in retinoid signaling research.[1] While the methyl ester moiety renders the molecule pharmacologically inert at the nuclear receptor level, it facilitates enhanced passive cellular permeability.
Upon cellular entry, the compound undergoes obligate hydrolysis by intracellular carboxylesterases to yield 4-keto-9-cis-retinoic acid (4-oxo-9-cis-RA), a biologically active metabolite of 9-cis-retinoic acid (Alitretinoin).[1] This active metabolite functions as a dual agonist for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), driving gene expression profiles distinct from its non-oxidized parent. This guide details the bioactivation pathway, receptor pharmacology, and critical experimental protocols for its application in drug development and metabolic profiling.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
| Property | Specification |
| Systematic Name | Methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol |
| Solubility | DMSO (>25 mg/mL), Ethanol (>20 mg/mL), Insoluble in water |
| Stability | Light-sensitive (photo-isomerization), Oxygen-sensitive (oxidation) |
| Primary Utility | Metabolic Standard, Lipophilic Prodrug for 4-oxo-9-cis-RA delivery |
Mechanism of Action (MOA)
The biological activity of 4-Keto 9-cis Retinoic Acid Methyl Ester is defined by a three-phase mechanism: Permeation , Bioactivation , and Nuclear Transactivation .[1]
Phase 1: Cellular Uptake & Bioactivation (The Prodrug Phase)
Unlike the free acid, the methyl ester possesses a masked carboxylate group, significantly increasing its logP (lipophilicity). This allows the molecule to rapidly traverse the plasma membrane via passive diffusion, bypassing the need for specific transporters like STRA6 (Stimulated by Retinoic Acid 6) which typically handle retinol/RBP complexes.
Once in the cytosol, the ester is a substrate for Carboxylesterases (CES1/CES2) . These ubiquitous enzymes hydrolyze the ester bond, liberating methanol and the active ligand, 4-keto-9-cis-retinoic acid .[1]
Phase 2: Nuclear Receptor Binding
The liberated free acid (4-keto-9-cis-RA) enters the nucleus, often chaperoned by Cellular Retinoic Acid Binding Proteins (CRABPs).[1] It acts as a ligand for two classes of nuclear receptors:[2]
-
Retinoic Acid Receptors (RAR
): High-affinity binding.[1][3] -
Retinoid X Receptors (RXR
): 9-cis isomers are unique "pan-agonists" capable of binding RXRs.[1] The 4-keto modification retains this RXR-binding capability, unlike all-trans-retinoic acid (ATRA) which binds only RARs.[1]
Phase 3: Transcriptional Regulation
The ligand-bound receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR).[1] These complexes bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes (e.g., HOX genes, CYP26A1).
-
Co-activator Recruitment: Ligand binding induces a conformational change (helix 12 positioning) that releases co-repressors (NCoR/SMRT) and recruits co-activators (SRC-1, p300/CBP).[1]
-
Outcome: Chromatin remodeling and initiation of transcription, leading to cell differentiation, apoptosis, or cell cycle arrest.
MOA Visualization
The following diagram illustrates the conversion of the inert ester to the active nuclear factor.
Caption: Pathway detailing the bioactivation of the methyl ester prodrug to the active 4-keto-9-cis-RA metabolite and subsequent nuclear receptor signaling.[1]
Key Experimental Protocols
Protocol A: Preparation & Handling (Critical Stability Control)
Retinoids are highly susceptible to photo-isomerization and oxidation.[1] Strict adherence to these conditions is required for reproducible data.
-
Environment: Perform all weighing and dilution under yellow light (wavelength >500 nm).[1]
-
Solubilization:
-
Working Solution: Dilute into culture medium immediately prior to use.[1][4] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[4]
Protocol B: In Vitro Hydrolysis Assay (Bioactivation Verification)
Objective: Confirm the conversion of the methyl ester to the active acid form in the target cell line.
-
Cell Culture: Seed HepG2 (high esterase activity) or target cells in 6-well plates (
cells/well). -
Treatment: Treat cells with 1
M 4-Keto 9-cis Retinoic Acid Methyl Ester.[1] -
Sampling: Collect cell lysate and culture media at T=0, 1h, 4h, and 24h.
-
Extraction:
-
Analysis (LC-MS/MS):
Protocol C: Luciferase Reporter Transactivation Assay
Objective: Quantify the agonist potency of the bioactivated compound against RAR/RXR.
-
Transfection: Co-transfect COS-7 or HeLa cells with:
-
Incubation: 24 hours post-transfection, treat cells with serial dilutions (
M to M) of the Methyl Ester.[1]-
Control: Include a parallel arm with the free acid (4-keto-9-cis-RA) to determine hydrolysis efficiency.[1]
-
-
Readout: Lyse cells and measure Luminescence.
-
Data Analysis: Plot Dose-Response Curve. Calculate
.-
Note: The
of the Methyl Ester will be higher (less potent) than the free acid if hydrolysis is rate-limiting.
-
Comparative Pharmacology
The following table contrasts the Methyl Ester with its active metabolite and the parent 9-cis-RA.
| Compound | Receptor Affinity (Direct) | Cellular Permeability | Metabolic Stability | Primary Research Use |
| 4-Keto 9-cis-RA Methyl Ester | Negligible (Prodrug) | High (Lipophilic) | High (Storage) | Reference Standard; Intracellular Delivery |
| 4-Keto 9-cis-RA (Acid) | High (RAR/RXR Agonist) | Moderate | Low (Phase II conjugation) | Active Metabolite Profiling |
| 9-cis-Retinoic Acid | High (Pan-Agonist) | Moderate | Moderate | Standard Alitretinoin Therapy |
References
-
Idres, N., et al. (2002).[5] "Activation of Retinoic Acid Receptor-dependent Transcription by All-trans-retinoic Acid Metabolites and Isomers." Journal of Biological Chemistry. Link
-
Schuchardt, J. P., et al. (2009). "The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo."[1] FEBS Journal. Link[1]
-
Napoli, J. L. (2012). "Physiological insights into all-trans-retinoic acid biosynthesis." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Ross, A. C., & Zolfaghari, R. (2011). "Cytochrome P450s in the regulation of cellular retinoic acid metabolism." Annual Review of Nutrition. Link[1]
-
Santa Cruz Biotechnology. "4-Keto 9-cis Retinoic Acid Product Data." SCBT Product Catalog. Link[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Frontiers | Retinoic acid receptor regulation of decision-making for cell differentiation [frontiersin.org]
